1-Fluoro-4-(2-methylbutyl)benzene
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Overview
Description
1-Fluoro-4-(2-methylbutyl)benzene is an organic compound with the molecular formula C11H15F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-methylbutyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-methylbutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions such as nitration, sulfonation, and halogenation. The presence of the fluorine atom influences the reactivity and orientation of these reactions.
Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) are used for halogenation.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Scientific Research Applications
1-Fluoro-4-(2-methylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound can be utilized in the study of fluorine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-methylbutyl)benzene involves its interaction with various molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, altering the chemical environment and biological activity of the target molecules.
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: A similar compound with a methyl group at the ortho position relative to the fluorine atom.
1-Fluoro-4-methylbenzene: A compound with a methyl group at the para position relative to the fluorine atom.
1-Fluoro-4-(trifluoromethyl)benzene: A compound with a trifluoromethyl group at the para position relative to the fluorine atom.
Uniqueness: 1-Fluoro-4-(2-methylbutyl)benzene is unique due to the presence of the 2-methylbutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
824391-94-8 |
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Molecular Formula |
C11H15F |
Molecular Weight |
166.23 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylbutyl)benzene |
InChI |
InChI=1S/C11H15F/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
PRZGQUNNIYIXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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